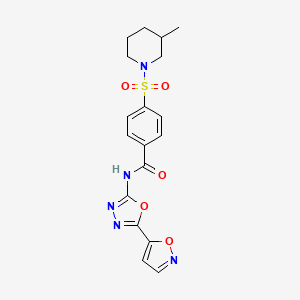

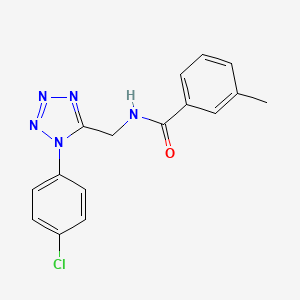

![molecular formula C19H22ClN5O2 B2754033 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-59-9](/img/structure/B2754033.png)

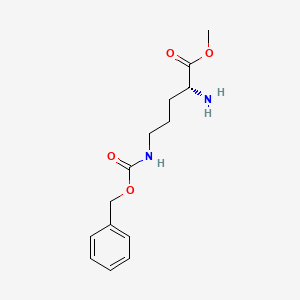

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, one method involves the reaction of urea with a β-ketoester, which results in the formation of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is a six-membered unsaturated ring compound composed of carbon and nitrogen .Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines involve various processes. For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary. For example, the basic pKa values for 2(1H)-pyrimidinone, 4(3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .Applications De Recherche Scientifique

Structural Analysis and Synthesis Techniques

Structural analysis and synthesis of compounds with complex fused-ring systems, such as pyrimidines and purines, are crucial in medicinal chemistry and materials science. For instance, the study of racemic compounds containing pyrido[5,6-d]pyrimidine dione structures showcases the importance of hydrogen bonding in forming centrosymmetric dimers and chains, highlighting the intricate balance of interactions within crystalline structures (Low et al., 2004). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines through reactions involving amino and hydrazinopyrazole components emphasizes the versatility of pyrimidine cores in creating diverse molecular architectures with potential biological activities (Aggarwal et al., 2009).

Biological Activity and Pharmacological Potential

The biological activity of compounds featuring pyrimidine and purine moieties has been extensively studied due to their relevance in drug design and pharmacology. For instance, new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment have been synthesized and evaluated for their affinity towards serotonin and dopamine receptors, showcasing the potential for developing new therapeutics for neurological disorders (Jurczyk et al., 2004). Additionally, compounds like 6-(alkylamino)-9-benzyl-9H-purines exhibit anticonvulsant activities, indicating the therapeutic potential of purine derivatives in treating seizures (Kelley et al., 1988).

Photophysical Properties and Material Science Applications

The photophysical properties of pyrimidine derivatives, such as fluorescence and solvatochromism, make them suitable for applications in material science, including sensors and organic electronics. For example, the synthesis and characterization of pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) properties and their application in pH sensing demonstrate the utility of pyrimidine cores in developing advanced materials for optical and sensing applications (Yan et al., 2017).

Mécanisme D'action

While the specific mechanism of action for “9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not available, pyrido[2,3-d]pyrimidines have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Propriétés

IUPAC Name |

9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-4-8-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-6-13(20)9-14/h5-7,9,12H,4,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDRVCLGLVNHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

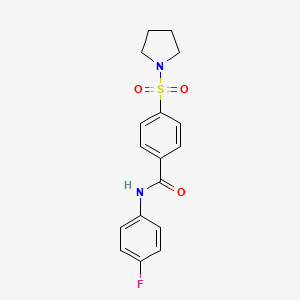

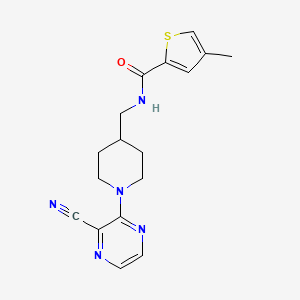

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

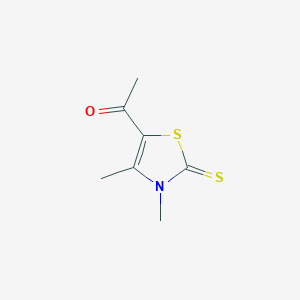

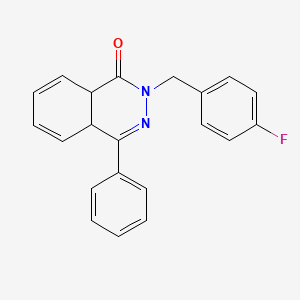

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2753953.png)

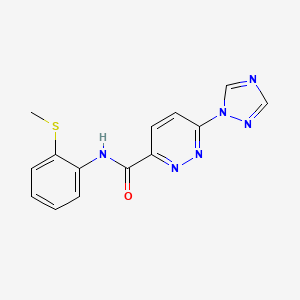

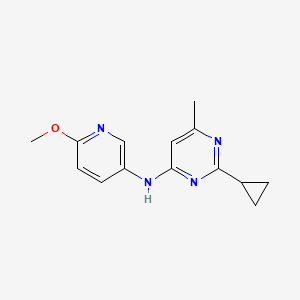

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)